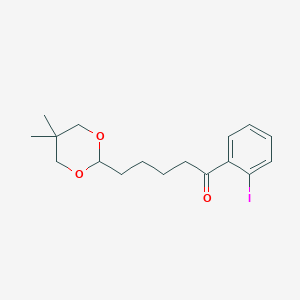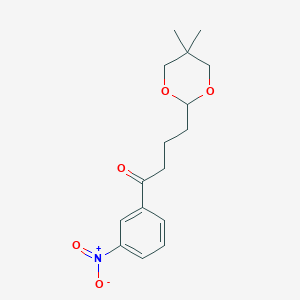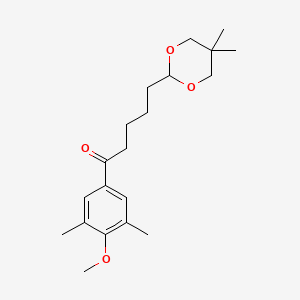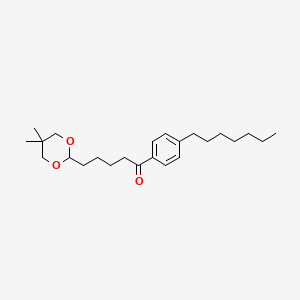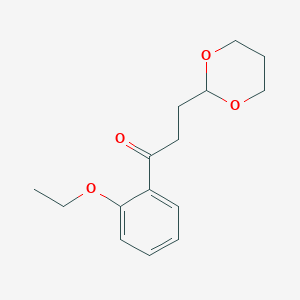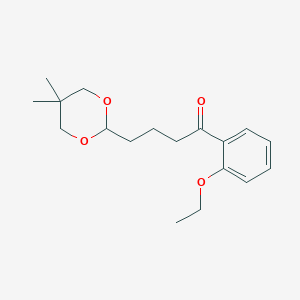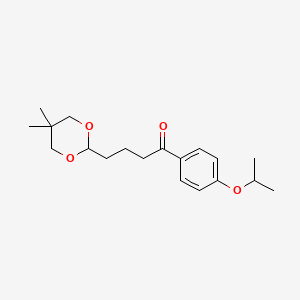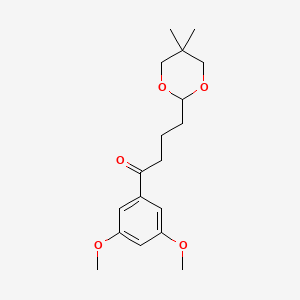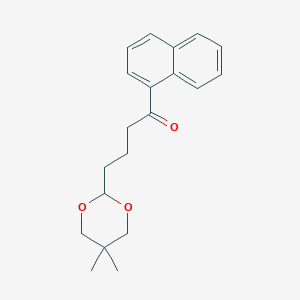
5-氯-6-甲基-1H-吲唑
描述
5-chloro-6-methyl-1H-indazole is a derivative of indazole . Indazole is a bicyclic compound consisting of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .
Synthesis Analysis
The synthesis of indazole derivatives has been studied extensively. The resulting indazole was characterized by high resolution mass spectroscopy and 1 H-, 13 C-, and 19 F-NMR spectroscopy . The geometry and electrostatic properties of the parent indazole and its derivative were studied with ab initio quantum theory and density functional methods .Molecular Structure Analysis
The molecular structure of 5-chloro-6-methyl-1H-indazole is characterized by a fusion of benzene and pyrazole . The molecular weight is 166.61 . The InChI code is 1S/C8H7ClN2/c1-5-2-6-4-10-11-8 (6)3-7 (5)9/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis
Indazole-containing derivatives have been found to undergo a variety of chemical reactions . These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
5-chloro-6-methyl-1H-indazole is a white to yellow powder or crystals . It is stored at room temperature .科学研究应用
晶体结构分析
- 晶体结构表征:与5-氯-6-甲基-1H-吲唑密切相关的3-氯-1-甲基-5-硝基-1H-吲唑分子显示出由融合环构成的结构,具有显著的平面性。这种理解对于预测分子相互作用和性质(Kouakou et al., 2015)至关重要。
化学合成和转化
- 合成和转化:一项研究表明对5-硝基-1H-吲唑进行N-甲基化,从而创建了1-甲基-1H-吲唑衍生物。这一过程对于合成各种具有化学重要性的衍生物(El’chaninov et al., 2018)至关重要。
生物评价
- 生物评价:与5-氯-6-甲基-1H-吲唑类似的化合物5-(2-氯苯基)吲唑被确认为瞬时受体电位A1 (TRPA1) 离子通道的拮抗剂。这突显了这类化合物的潜在治疗应用(Rooney et al., 2014)。
结构和物理化学研究
- 结构和物理化学:对氟代吲唑结构的研究揭示了用氟原子取代氢原子对NH-吲唑的超分子结构产生的影响,这直接关系到理解5-氯-6-甲基-1H-吲唑的性质(Teichert et al., 2007)。
热力学性质
- 热力学性质:对包括1-甲基-1H-吲唑衍生物在内的各种吲唑的生成焓的研究对于理解它们的稳定性和反应性至关重要,这对它们在各个领域的应用至关重要(Orozco-Guareño et al., 2019)。
抗肿瘤活性
- 抗肿瘤应用:从3-甲基-6-硝基-1H-吲唑合成N-(2′-芳胺基嘧啶4′-基)-N,2,3-三甲基-2H-吲唑-6-胺衍生物的研究显示出显著的抗肿瘤活性。这表明5-氯-6-甲基-1H-吲唑在癌症研究中的潜在应用(De-qing, 2011)。
作用机制
Target of Action
5-Chloro-6-methyl-1H-indazole, like other indazole derivatives, is known to interact with various targets in the body. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell growth and division .
Mode of Action
The compound interacts with its targets, primarily the CHK1, CHK2, and SGK kinases, through inhibition, regulation, and/or modulation . This interaction results in changes in the activity of these kinases, which can lead to alterations in cell growth and division .
Biochemical Pathways
For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to the arrest of cell growth . Similarly, the modulation of SGK can influence various cellular functions, including ion transport and cell volume regulation .
Result of Action
The molecular and cellular effects of 5-chloro-6-methyl-1H-indazole’s action are largely dependent on its interaction with its targets. For instance, the compound’s inhibition of CHK1 and CHK2 kinases can lead to the arrest of cell growth, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
安全和危害
The safety information for 5-chloro-6-methyl-1H-indazole indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . This suggests that the medicinal properties of indazole, including 5-chloro-6-methyl-1H-indazole, will continue to be explored in the future for the treatment of various pathological conditions .
生化分析
Biochemical Properties
5-chloro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, 5-chloro-6-methyl-1H-indazole can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of 5-chloro-6-methyl-1H-indazole on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-chloro-6-methyl-1H-indazole can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 5-chloro-6-methyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, such as kinases, this compound can prevent substrate binding and subsequent enzymatic reactions. This inhibition can lead to changes in downstream signaling pathways and cellular responses. Furthermore, 5-chloro-6-methyl-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-6-methyl-1H-indazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its activity can decrease over time due to degradation. Long-term exposure to 5-chloro-6-methyl-1H-indazole has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 5-chloro-6-methyl-1H-indazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, 5-chloro-6-methyl-1H-indazole can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-chloro-6-methyl-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted from the body. Additionally, 5-chloro-6-methyl-1H-indazole can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 5-chloro-6-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 5-chloro-6-methyl-1H-indazole within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 5-chloro-6-methyl-1H-indazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-chloro-6-methyl-1H-indazole within these compartments can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
5-chloro-6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRKNIXNPZGYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646668 | |
| Record name | 5-Chloro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-64-5 | |
| Record name | 5-Chloro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




